molecular formula C23H24FN3O2S2 B2875732 N-(4-fluorophenyl)-3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide CAS No. 690644-57-6

N-(4-fluorophenyl)-3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide

Cat. No.: B2875732
CAS No.: 690644-57-6
M. Wt: 457.58
InChI Key: NUNVSJSMGHBQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide is a structurally complex molecule featuring a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene) with a prop-2-en-1-yl substituent, a methyl group at position 11, and a sulfanyl-propanamide linkage to a 4-fluorophenyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with known bioactive molecules, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2S2/c1-3-11-27-22(29)20-17-9-4-14(2)13-18(17)31-21(20)26-23(27)30-12-10-19(28)25-16-7-5-15(24)6-8-16/h3,5-8,14H,1,4,9-13H2,2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNVSJSMGHBQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCCC(=O)NC4=CC=C(C=C4)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s tricyclic system contrasts with the monocyclic 1,2,4-triazole and bicyclic oxazolidine cores. The pyrazolo-pyrimidine-chromenone core in ’s compound shares fused aromaticity with the target compound, suggesting possible overlap in biological targets (e.g., kinase inhibition) .

Functional Groups: The 4-fluorophenyl group is a common motif in pharmaceuticals due to its metabolic stability and electron-withdrawing effects. This group is shared with ’s triazole derivatives and ’s chromenone compound . The sulfanyl-propanamide linkage in the target compound differs from the sulfonamide in , which may alter solubility and hydrogen-bonding capacity.

Synthesis :

  • The target compound’s propanamide linkage likely involves HATU-mediated coupling, as seen in . In contrast, ’s triazoles require cyclization under basic conditions , while employs transition-metal-catalyzed cross-coupling .

Spectroscopic and Tautomeric Behavior

  • IR Spectroscopy :

    • The absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound’s IR spectrum (inferred from ) confirms the thione tautomer, similar to triazole derivatives [7–9] in .
    • The carbonyl stretch (C=O, ~1663–1682 cm⁻¹) in the propanamide moiety aligns with amide vibrations observed in ’s oxazolidine-carboxamide .
  • Tautomerism :

    • Like the 1,2,4-triazole-3(4H)-thiones in , the target compound’s tricyclic core may exhibit tautomeric equilibria, influencing its reactivity and binding interactions .

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